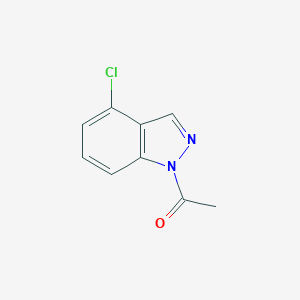

1-Acetyl-4-chloro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-4-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an acetyl group at the first position and a chlorine atom at the fourth position of the indazole ring imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

1-Acetyl-4-chloro-1H-indazole, also known as 1-(4-Chloro-1H-indazol-1-yl)ethanone, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may also interact with its targets to modulate their activity and induce changes in cellular processes.

Biochemical Pathways

For instance, the anti-inflammatory activity of some indazole derivatives is associated with the inhibition of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This suggests that this compound may also affect pathways related to inflammation.

Result of Action

One study reported that a compound, 3-amino- n - (4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines . This suggests that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-chloro-1H-indazole can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-chlorobenzaldehyde and hydrazine hydrate under acidic conditions can yield 4-chloro-1H-indazole, which can then be acetylated using acetic anhydride to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-chloro-1H-indazole undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atom at the fourth position makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Nitration: 1-Acetyl-4-chloro-5-nitro-1H-indazole.

Sulfonation: 1-Acetyl-4-chloro-5-sulfonic acid-1H-indazole.

Reduction: this compound derivatives with reduced nitrogen atoms.

Scientific Research Applications

1-Acetyl-4-chloro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

1-Acetyl-1H-indazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

4-Chloro-1H-indazole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.

1-Acetyl-5-chloro-1H-indazole: The chlorine atom is at the fifth position, leading to variations in its chemical and biological properties.

Uniqueness: 1-Acetyl-4-chloro-1H-indazole is unique due to the specific positioning of the acetyl and chloro groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research tools.

Properties

IUPAC Name |

1-(4-chloroindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCQCITQRLLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505275 |

Source

|

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145439-15-2 |

Source

|

| Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)